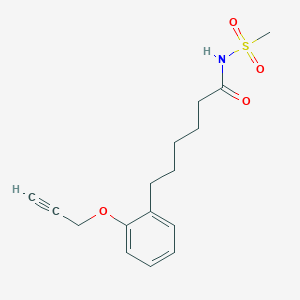

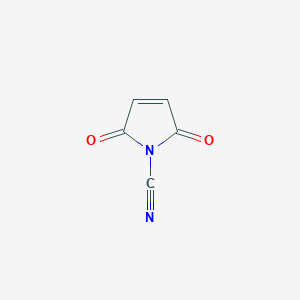

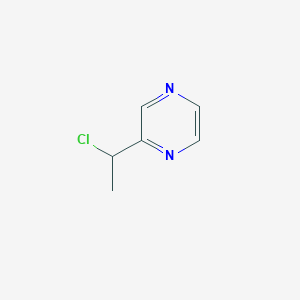

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” is a chemical compound that is a derivative of carbonyl 2-substituted pyrroles . It is related to other compounds such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate .

Synthesis Analysis

The synthesis of pyrrole derivatives, including “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of amines and sulfonamines . Another method involves the use of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” and its related compounds was determined by single crystal X-ray diffraction . All compounds crystallize with one molecule in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions of “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” and its derivatives involve various hydrogen bonds formed in their crystal structures . These hydrogen bonds adopt different H-bond motifs depending on the structure .科学的研究の応用

Synthesis and Catalytic Behavior

A study focused on the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, leading to the development of NNN tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibited catalytic activities for ethylene reactivity, demonstrating the potential of such compounds in catalyzing polymerization processes (Sun et al., 2007).

Photoadducts Formation

Another research explored the photoadducts of certain pyrones with chloroethylenes, resulting in cycloadducts and subsequent dehydrochlorination to produce ethenyl pyrones. This highlights the utility of such chemical processes in synthesizing novel organic compounds (Shimo et al., 1987).

Corrosion Inhibition

Schiff bases derived from compounds similar to 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone have been evaluated for their effectiveness as corrosion inhibitors on carbon steel in acidic environments. These studies provide insights into the chemical structures conducive to corrosion inhibition (Hegazy et al., 2012).

Antimicrobial and Antitumor Activities

Research on hydrazonoyl substituted pyrimidinones, related to the structural motif of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, showed these compounds exhibited moderate antibacterial, antifungal, and antitumor activities, along with inhibiting 5α-reductase. This signifies the potential biomedical applications of such derivatives (Edrees et al., 2010).

Polymerization Photoinitiators

A derivative, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, was synthesized as a photoinitiator for radical polymerization, indicating the role of similar compounds in initiating polymerization processes, highlighting their importance in material science (Dereli et al., 2020).

特性

IUPAC Name |

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-6(9-5)7(10)4-8/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJNTHXYCCSCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)

![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)